molecular formula C16H25B2ClO4S B1487842 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 942070-16-8

2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No. B1487842
CAS RN: 942070-16-8
M. Wt: 370.5 g/mol
InChI Key: CTQFFZXZJQGQAG-UHFFFAOYSA-N
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Description

2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), also known as 5-chloro-2,4-thiophenedicarboxylic acid bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) or 5-chloro-2,4-thiophenedicarboxylic acid bis(tetramethyl-1,3,2-dioxaborolane), is a boron-containing heterocyclic compound that has a wide range of applications in scientific research. This compound is highly stable and can be used in a variety of in vivo and in vitro experiments. It has also been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Characterization of Polymers

  • Deeply Colored Polymers: Polymers containing pyrrolo[3,2-b]pyrrole units have been synthesized for their unique optical properties. The process involves palladium-catalyzed polycondensation, which suggests that compounds similar to 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) could be used in the synthesis of optically active or electronically significant polymers due to their ability to act as linking or functional groups in the polymer backbone (Welterlich et al., 2012).

Organometallic Chemistry and Material Science

  • Electron Transport Materials: The synthesis of triphenylene-based electron transport materials highlights the role of boron-containing compounds in developing new materials for electronic applications. This suggests that compounds like 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) could be pivotal in creating intermediates for electronic materials (Xiangdong et al., 2017).

Synthetic Methodologies

  • Borylation Reactions: The development of synthetic methods for arenes through Pd-catalyzed borylation highlights the importance of dioxaborolane derivatives in constructing complex organic molecules. This indicates potential applications in synthetic organic chemistry for building blocks and intermediates, implying the relevance of similar compounds to 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Takagi & Yamakawa, 2013).

properties

IUPAC Name

2-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25B2ClO4S/c1-13(2)14(3,4)21-17(20-13)10-9-11(24-12(10)19)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQFFZXZJQGQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25B2ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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